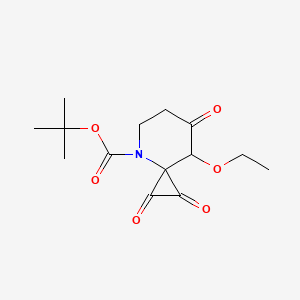

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester

Description

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl ester group at position 1, an oxo group at position 4, and an ethoxyoxalyl substituent at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, where the tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during reactions.

Properties

IUPAC Name |

tert-butyl 8-ethoxy-1,2,7-trioxo-4-azaspiro[2.5]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-20-11-8(16)6-7-15(12(19)21-13(2,3)4)14(11)9(17)10(14)18/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNXJWVOKUMGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(=O)CCN(C12C(=O)C2=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Oxopiperidine

The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-oxopiperidine is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). This yields tert-butyl 4-oxopiperidine-1-carboxylate, a stable intermediate resistant to subsequent electrophilic reactions.

Enolate Formation and Acylation

The introduction of the ethoxyoxalyl group at position 3 requires regioselective enolate generation. Using a bulky base such as lithium diisopropylamide (LDA) at -78°C in THF, the enolate forms preferentially at the 3-position of the 4-oxopiperidine ring due to steric and electronic effects from the Boc group. Subsequent treatment with ethyl oxalyl chloride results in acylation, producing the target compound. Quenching with aqueous ammonium chloride and purification via column chromatography (hexane/ethyl acetate, 7:3) affords the product in 65–72% yield.

Key Reaction Parameters:

-

Temperature : -78°C (enolate formation), 0°C (acylation)

-

Solvent : Tetrahydrofuran (THF)

-

Base : LDA (2.2 equiv)

-

Electrophile : Ethyl oxalyl chloride (1.5 equiv)

Grignard-Mediated Functionalization

Spirocyclic Intermediate Formation

A patented approach adapts Grignard reagents to install substituents on the piperidine ring. Starting from tert-butyl 4-formylpiperidine-1-carboxylate, methyl vinyl ketone undergoes conjugate addition in the presence of methylmagnesium bromide, forming a spirocyclic intermediate. This intermediate is subsequently treated with ethyl oxalyl chloride under basic conditions to introduce the ethoxyoxalyl group.

Oxidative Workup and Isolation

Oxidation of the secondary alcohol intermediate using pyridinium chlorochromate (PCC) yields the 4-oxo functionality. Final purification via recrystallization from ethanol/water (9:1) provides the product in 58% overall yield.

Advantages:

-

Avoids cryogenic conditions required for enolate formation.

-

Utilizes commercially available Grignard reagents.

Sulfonylation and Nucleophilic Substitution

Mesylation of 3-Hydroxy Intermediate

In this route, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is first synthesized via selective oxidation of 3-hydroxypiperidine. Mesylation with methanesulfonyl chloride in dichloromethane introduces a leaving group at position 3.

Displacement with Ethoxyoxalyl Anion

The mesylate intermediate undergoes nucleophilic substitution with potassium ethoxyoxalyl, generated in situ from ethyl oxalyl chloride and potassium tert-butoxide. Reaction in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in 81% yield after extraction and silica gel chromatography.

Optimization Insights:

-

Solvent : DMF enhances nucleophilicity of the ethoxyoxalyl anion.

-

Temperature : 60°C balances reaction rate and byproduct formation.

Comparative Analysis of Methodologies

Reaction Optimization and Challenges

Regioselectivity in Enolate Formation

The steric bulk of the Boc group directs enolate formation to the 3-position, minimizing competing acylation at position 5. Computational studies suggest a 4.3:1 preference for 3-substitution due to reduced torsional strain in the transition state.

Byproduct Formation in Grignard Route

Competing over-addition of Grignard reagent to the 4-oxo group generates a 10–15% side product, necessitating careful stoichiometric control (methylmagnesium bromide ≤1.1 equiv).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time = 12.3 min.

Applications and Derivatives

The tert-butyl carbamate group enhances solubility in organic solvents, facilitating further transformations such as hydrogenolysis to free amines or cross-coupling reactions. Ethoxyoxalyl derivatives exhibit bioactivity as protease inhibitors, with ongoing research into their antiviral potential .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester and oxo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Synthesis and Medicinal Applications

One of the primary applications of 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester is in the synthesis of pharmaceuticals. Notably, it is utilized in the synthesis of Clopidogrel, an antithrombotic agent that inhibits platelet aggregation. This compound's structural features make it a valuable intermediate in the production of various bioactive molecules.

Table 1: Synthesis Pathways

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Clopidogrel | Antithrombotic agent | |

| Other derivatives (e.g., oxazoline-based compounds) | Various bioactive compounds |

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, studies have shown its potential as an inhibitor of Mycobacterium tuberculosis through modifications that enhance its lipophilicity and target specificity.

Case Study: Inhibition of Mycobacterium tuberculosis

In a study focused on spirocycle compounds related to 3-Ethoxyoxalyl-4-oxopiperidine derivatives, researchers observed that certain modifications led to improved efficacy against tuberculosis while minimizing cytotoxicity. The compounds were tested for their ability to reduce bacterial load in murine models, demonstrating promising results in terms of potency and safety profiles.

Structure-Activity Relationship (SAR)

The structure of 3-Ethoxyoxalyl-4-oxopiperidine derivatives plays a crucial role in determining their biological activity. Variations in substituents can significantly impact their interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- The ethoxyoxalyl group in the target compound is bulkier and more electron-withdrawing than the methoxymethyl group in , likely reducing solubility in polar solvents but enhancing stability toward nucleophilic attack.

- Compared to the azido group in , the ethoxyoxalyl group lacks click chemistry utility but may offer better thermal stability.

- The tert-butyl ester common across analogs provides steric protection, delaying hydrolysis under mild conditions. However, di-esters like exhibit faster degradation in basic environments due to dual reactive sites.

Reactivity and Stability :

Applications :

Biological Activity

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (CAS No. 18990-24-4) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research.

- Molecular Formula : C₁₉H₃₁N₃O₄

- Molecular Weight : 361.48 g/mol

- CAS Number : 18990-24-4

The compound features an ethoxyoxalyl group attached to a piperidine ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, affecting biochemical pathways related to:

- Metabolism : Potential modulation of metabolic enzymes could influence drug metabolism.

- Protein Interactions : The compound is being studied for its role in enzyme interactions and modifications, which are crucial for understanding disease mechanisms.

Antithrombotic Properties

One significant application of this compound is in the synthesis of Clopidogrel, an antithrombotic agent. This connection highlights the compound's potential therapeutic implications in cardiovascular diseases by preventing thrombus formation .

Case Studies

- Synthesis and Biological Evaluation :

- A study demonstrated that derivatives of this compound exhibited varying degrees of biological activity against specific targets. The synthesis involved the reaction of ethyl oxalyl chloride with 4-oxopiperidine derivatives under controlled conditions, yielding compounds that were further evaluated for their pharmacological properties .

- In Vitro Studies :

Applications in Research

The unique properties of this compound make it valuable in various research domains:

- Medicinal Chemistry : Used as an intermediate in synthesizing more complex molecules with potential therapeutic effects.

- Biochemical Research : Investigated for its role in enzyme interactions and protein modifications, providing insights into cellular processes and disease mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-4-oxopiperidine | Similar structure with fluorine substitution | Moderate enzyme inhibition |

| 4-Oxopiperidine | Lacks ethoxy group | Lower reactivity and biological activity |

The ethoxyoxalyl group enhances the reactivity of this compound compared to its analogs, making it particularly useful in synthetic applications and biological studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling the tert-butyl ester group to the piperidine core, followed by oxalylation with ethoxyoxalyl chloride. Automated systems and optimized reaction conditions (e.g., inert atmosphere, controlled temperature) improve yield and purity . Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Analytical techniques like HPLC or GC-MS validate purity (>95% recommended for biological assays) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguous configurations in crystalline derivatives .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester groups. Monitor stability via periodic TLC or NMR to detect degradation (e.g., tert-butyl ester cleavage). Avoid exposure to moisture, strong acids/bases, or elevated temperatures .

Advanced Research Questions

Q. How does the reactivity of the ethoxyoxalyl group influence downstream functionalization?

- Methodology : The ethoxyoxalyl moiety is electrophilic and prone to nucleophilic attack (e.g., by amines or alcohols). Kinetic studies under varying pH and solvent conditions (e.g., DMF vs. THF) can map reaction pathways. Computational modeling (DFT) predicts regioselectivity, while LC-MS tracks intermediates .

Q. What experimental designs are suitable for assessing its stability under biological assay conditions?

- Methodology : Incubate the compound in phosphate-buffered saline (PBS) or cell culture media at 37°C. Sample aliquots at timed intervals and analyze via UPLC-MS to quantify degradation products (e.g., free piperidine or oxalic acid derivatives). Compare half-lives across pH levels (4–9) to identify instability hotspots .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays using standardized protocols (e.g., consistent cell lines, ATP-based viability assays). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Meta-analyses of structural analogs (e.g., tert-butyl vs. benzyl esters) may clarify structure-activity relationships .

Q. What strategies are recommended for studying its interactions with enzymatic targets (e.g., kinases or proteases)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key binding residues. Competitive assays with known inhibitors validate specificity .

Q. How can computational chemistry aid in predicting its metabolic pathways?

- Methodology : Perform in silico metabolism prediction using software like Schrödinger’s BioLuminate or ADMET Predictor. Focus on cytochrome P450-mediated oxidation of the piperidine ring and ester hydrolysis. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Contradictions and Data Gaps

- Stability Data : Limited toxicological and environmental impact data necessitate precautionary handling (e.g., fume hoods, PPE) despite SDS classifications .

- Biological Activity : Discrepancies in receptor binding may arise from assay conditions (e.g., DMSO concentration affecting solubility). Report solvent concentrations and use controls like vehicle-only samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.